molecular formula C11H14O4 B186618 4-((2-Methoxyethoxy)methyl)benzoic acid CAS No. 119828-60-3

4-((2-Methoxyethoxy)methyl)benzoic acid

Cat. No. B186618
CAS RN: 119828-60-3
M. Wt: 210.23 g/mol
InChI Key: UMFSVBVRJBMMBM-UHFFFAOYSA-N
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Description

4-((2-Methoxyethoxy)methyl)benzoic acid is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4-methoxymethylbenzoic acid involves a radical process and a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide . Another approach to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid uses readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .

Scientific Research Applications

Crystal Structure Analysis

4-((2-Methoxyethoxy)methyl)benzoic acid and its derivatives have been studied for their crystal structures. In one study, the crystal structures of two bromo–hydroxy–benzoic acid derivatives, closely related to 4-((2-Methoxyethoxy)methyl)benzoic acid, were compared. These compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions, highlighting the complex molecular interactions these compounds can engage in (Suchetan et al., 2016).

Dopant in Polyaniline Synthesis

Benzoic acid and its substituted forms, including compounds similar to 4-((2-Methoxyethoxy)methyl)benzoic acid, are used as dopants in polyaniline synthesis. These acids can significantly influence the properties of polyaniline, such as its conductivity, which is a key factor in advanced technological applications (Amarnath & Palaniappan, 2005).

Luminescent Properties in Lanthanide Complexes

A study explored the use of 4-benzyloxy benzoic acid derivatives, similar to 4-((2-Methoxyethoxy)methyl)benzoic acid, in the synthesis of lanthanide coordination compounds. These compounds were used to test the influence of different substituents on the photophysical properties of these complexes, which is crucial for applications in materials science and photonics (Sivakumar et al., 2010).

Chemical Reactivity and Molecular Analysis

Another study focused on 4-bromo-3-(methoxymethoxy) benzoic acid, a compound structurally related to 4-((2-Methoxyethoxy)methyl)benzoic acid, was analyzed for its structure, molecular parameters, and chemical reactivity. This research provides insights into how different substituents and molecular structures can affect the reactivity and properties of benzoic acid derivatives (Yadav et al., 2022).

properties

IUPAC Name

4-(2-methoxyethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFSVBVRJBMMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640771
Record name 4-[(2-Methoxyethoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Methoxyethoxy)methyl)benzoic acid

CAS RN

119828-60-3
Record name 4-[(2-Methoxyethoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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